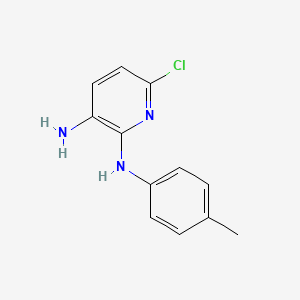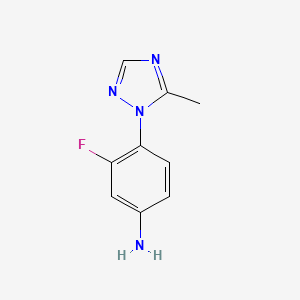
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline
概述
描述
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline typically involves the cycloaddition of nitrile imines with appropriate precursors. One common method is the [3 + 2]-cycloaddition reaction, where nitrile imines are generated in situ from hydrazonyl chloride and reacted with suitable fluorinated aromatic compounds . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学研究应用
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as inhibitors of enzymes like c-Met and VEGFR-2.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials, including polymers and coordination complexes.
作用机制
The mechanism of action of 3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes like c-Met and VEGFR-2, blocking their activity and thereby inhibiting cell proliferation and angiogenesis . The compound’s triazole ring is crucial for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Uniqueness
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
属性
分子式 |
C9H9FN4 |
|---|---|
分子量 |
192.19 g/mol |
IUPAC 名称 |
3-fluoro-4-(5-methyl-1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C9H9FN4/c1-6-12-5-13-14(6)9-3-2-7(11)4-8(9)10/h2-5H,11H2,1H3 |
InChI 键 |
ABRDLYWJEBEGJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=NN1C2=C(C=C(C=C2)N)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8309892.png)
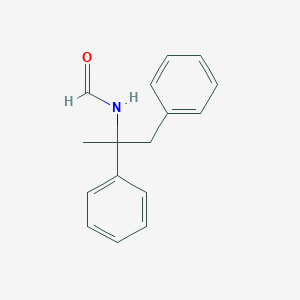

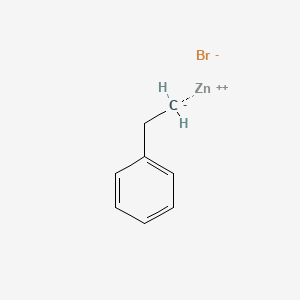
![Ethyl [(4-methoxy-2-nitrophenyl)thio]acetate](/img/structure/B8309927.png)
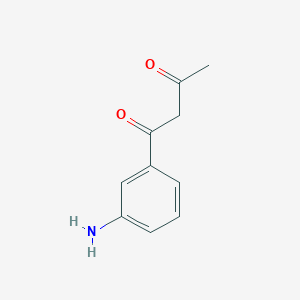
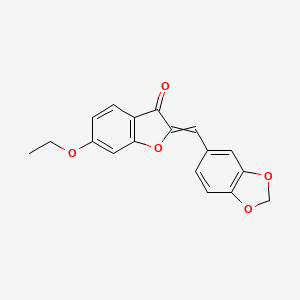
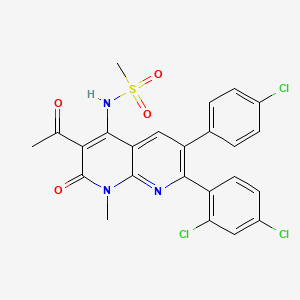



![[2-(Pyridin-2-ylamino)thiazol-5-yl]methanol](/img/structure/B8309974.png)
